molecular formula C15H16O4 B11854944 2-Oxo-2H-1-benzopyran-7-yl hexanoate CAS No. 114214-80-1

2-Oxo-2H-1-benzopyran-7-yl hexanoate

Cat. No.: B11854944
CAS No.: 114214-80-1
M. Wt: 260.28 g/mol
InChI Key: JFTVVEHJJRKCJI-UHFFFAOYSA-N
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Description

2-Oxo-2H-chromen-7-yl hexanoate is a chemical compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzene ring fused with a pyrone ring. This particular compound is known for its diverse biological activities and applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-2H-chromen-7-yl hexanoate typically involves the esterification of 7-hydroxy-2H-chromen-2-one with hexanoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of 2-Oxo-2H-chromen-7-yl hexanoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-2H-chromen-7-yl hexanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols .

Scientific Research Applications

2-Oxo-2H-chromen-7-yl hexanoate has a wide range of applications in scientific research:

Mechanism of Action

The biological activity of 2-Oxo-2H-chromen-7-yl hexanoate is primarily due to its ability to interact with various molecular targets and pathways. The compound can inhibit enzymes such as carbonic anhydrase and monoamine oxidase, leading to its therapeutic effects. Additionally, it can modulate reactive oxygen species and inhibit microtubule polymerization, contributing to its anticancer activity .

Properties

CAS No.

114214-80-1

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

(2-oxochromen-7-yl) hexanoate

InChI

InChI=1S/C15H16O4/c1-2-3-4-5-14(16)18-12-8-6-11-7-9-15(17)19-13(11)10-12/h6-10H,2-5H2,1H3

InChI Key

JFTVVEHJJRKCJI-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2

Origin of Product

United States

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